4-Ethoxyphenylmagnesium bromide

Catalog No.
S3424749
CAS No.
41842-30-2
M.F
C8H9BrMgO
M. Wt
225.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxyphenylmagnesium bromide

CAS Number

41842-30-2

Product Name

4-Ethoxyphenylmagnesium bromide

IUPAC Name

magnesium;ethoxybenzene;bromide

Molecular Formula

C8H9BrMgO

Molecular Weight

225.37 g/mol

InChI

InChI=1S/C8H9O.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

PJLGJVIYKARPDT-UHFFFAOYSA-M

SMILES

CCOC1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

CCOC1=CC=[C-]C=C1.[Mg+2].[Br-]

4-Ethoxyphenylmagnesium bromide is an organomagnesium compound that serves as a Grignard reagent, which is instrumental in organic synthesis. This compound consists of a phenyl group substituted with an ethoxy group and is coordinated with magnesium bromide. Its molecular formula is C9H11BrMgOC_9H_{11}BrMgO and it has a molar mass of approximately 227.34 g/mol. The compound is typically used to introduce the 4-ethoxyphenyl group into various organic substrates through nucleophilic addition reactions.

Grignard reagents function as nucleophiles due to the negative charge character on the carbon bonded to the magnesium. This carbon attacks the electrophilic carbon of carbonyl compounds, forming a new carbon-carbon bond. The detailed mechanism involves the formation of a tetrahedral intermediate followed by protonolysis (cleavage by a proton) [].

4-Ethoxyphenylmagnesium bromide is a flammable and moisture-sensitive compound. Here are the key safety concerns:

  • Flammability: Reacts violently with water, releasing flammable hydrogen gas. Organic solvents used can also be flammable.
  • Air and Moisture Sensitivity: Decomposes in contact with air or moisture, releasing hazardous fumes.
  • Skin and Eye Irritant: Contact with the skin or eyes can cause irritation and burns.

Synthesis of Complex Molecules:

-Ethoxyphenylmagnesium bromide (4-EtOPhMgBr) is an organometallic Grignard reagent commonly used in organic synthesis for the formation of carbon-carbon bonds. Its nucleophilic character, arising from the negative charge on the carbon adjacent to the magnesium atom, allows it to react with various electrophiles, introducing the 4-ethoxyphenyl group (C6H4-OEt) into organic molecules. This functionality can play diverse roles in target molecules, influencing properties like solubility, electronic character, and biological activity. Several research articles describe the utilization of 4-EtOPhMgBr in the synthesis of complex organic molecules, including:

  • Pharmaceuticals: Studies have explored the application of 4-EtOPhMgBr in the synthesis of potential drug candidates. For instance, a research group employed 4-EtOPhMgBr for the construction of novel biaryl derivatives exhibiting anti-inflammatory properties [].
  • Natural Products: Researchers have utilized 4-EtOPhMgBr to synthesize complex natural products with potential medicinal applications. An example includes the synthesis of analogues of resveratrol, a natural product with various health benefits, using 4-EtOPhMgBr as a key reagent [].
  • Functional Materials: The unique properties of 4-ethoxyphenyl groups can be advantageous in the design of functional materials. 4-EtOPhMgBr has been used in the synthesis of conjugated polymers, a class of materials with valuable optoelectronic properties, for applications in organic light-emitting diodes (OLEDs) and solar cells [].

  • Nucleophilic Addition: It can react with carbonyl compounds (like aldehydes and ketones) to form alcohols. The nucleophilic carbon from the Grignard reagent attacks the electrophilic carbon of the carbonyl group, resulting in an alkoxide intermediate.
  • Coupling Reactions: This compound can also be utilized in coupling reactions, such as the Suzuki or Kumada coupling, where it reacts with aryl halides to form biaryl compounds.
  • Reactions with Electrophiles: It can react with various electrophiles, including alkyl halides and acyl chlorides, to form more complex organic molecules.

4-Ethoxyphenylmagnesium bromide can be synthesized through the following general method:

  • Preparation of Ethoxyphenyl Bromide: The starting material, 4-ethoxybromobenzene, can be synthesized via electrophilic aromatic substitution or by bromination of ethoxytoluene.
  • Formation of Grignard Reagent: The 4-ethoxybromobenzene is then reacted with magnesium turnings in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions (nitrogen or argon). This reaction leads to the formation of 4-ethoxyphenylmagnesium bromide.
C9H11Br+MgC9H11BrMg\text{C}_9\text{H}_{11}\text{Br}+\text{Mg}\rightarrow \text{C}_9\text{H}_{11}\text{BrMg}

4-Ethoxyphenylmagnesium bromide finds applications primarily in organic synthesis:

  • Synthesis of Ethoxy-substituted Aromatic Compounds: It is widely used for introducing ethoxy groups into aromatic systems.
  • Pharmaceutical Intermediates: This compound can serve as an intermediate in the synthesis of various pharmaceutical agents.
  • Material Science: It may also be utilized in creating polymers and materials that require specific functional groups.

Interaction studies involving 4-ethoxyphenylmagnesium bromide primarily focus on its reactivity with various electrophiles and its stability under different conditions. Research indicates that Grignard reagents react vigorously with moisture and air, necessitating careful handling and storage under inert atmospheres.

Additionally, studies may explore its interactions with other reagents in multi-step synthesis processes to evaluate yields and product purity.

Several compounds share structural similarities with 4-ethoxyphenylmagnesium bromide. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-Methoxyphenylmagnesium bromideC8H9BrMgOC_8H_9BrMgOContains a methoxy group instead of an ethoxy group.
Phenylmagnesium bromideC6H5BrMgC_6H_5BrMgLacks any substituents on the phenyl ring; simpler structure.
4-Fluorophenylmagnesium bromideC6H4BrFMgC_6H_4BrFMgContains a fluorine atom; used in different coupling reactions.
3-Ethoxyphenylmagnesium bromideC9H11BrMgOC_9H_{11}BrMgOEthoxy group at the meta position; alters reactivity patterns.

Uniqueness

The uniqueness of 4-ethoxyphenylmagnesium bromide lies in its specific ethoxy substitution pattern, which influences its reactivity and the types of products formed during

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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